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molecular formula C11H16OS B8492655 (3-tert-Butyl-4-mercapto-phenyl)methanol

(3-tert-Butyl-4-mercapto-phenyl)methanol

Cat. No. B8492655
M. Wt: 196.31 g/mol
InChI Key: WYLYYGLDYAXLHO-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

A solution of 2.1 g (7.1 mmol) of 3-tert-butyl-4-dimethylcarbamoylsulfanyl-benzoic acid methyl ester (Example W) in toluene (100 mL) was cooled to −78° C. and treated with 42 mL of DIBAL (1.0 M in CH2Cl2; 42 mmol). The reaction mixture was allowed to warm to room temperature overnight. The reaction was quenched cautiously with saturated aqueous citric acid and extracted with EtOAc (2×100 mL). The combined organic extracts were washed with brine, dried (MgSO4), and concentrated. Chromatography of the residue over silica gel, eluting with 3:2 hexane:EtOAc, gave the title compound.
Name
3-tert-butyl-4-dimethylcarbamoylsulfanyl-benzoic acid methyl ester
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([S:10]C(=O)N(C)C)=[C:6]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:5]=1.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[C:16]([C:6]1[CH:5]=[C:4]([CH2:3][OH:2])[CH:9]=[CH:8][C:7]=1[SH:10])([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
3-tert-butyl-4-dimethylcarbamoylsulfanyl-benzoic acid methyl ester
Quantity
2.1 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)SC(N(C)C)=O)C(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched cautiously with saturated aqueous citric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography of the residue over silica gel, eluting with 3:2 hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC1S)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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